(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

Catalog No.
S1939385
CAS No.
286460-63-7
M.F
C14H19NO4
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-p...

CAS Number

286460-63-7

Product Name

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i9+1

InChI Key

ZYJPUMXJBDHSIF-BEAUBAMTSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([13CH2]C1=CC=CC=C1)C(=O)O
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is an organic compound with the molecular formula C18H23NO4. It is also known as Fmoc-Phg-OH and belongs to the family of amino acid derivatives. This compound is widely used in chemical synthesis for the production of peptides and proteins.
The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid was first reported by Carpino et al. in 1986. Since then, this compound has been extensively studied and its properties and applications have been widely explored.
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is a white to off-white crystalline powder with a melting point of 196-198°C. It has a molecular weight of 321.4 g/mol and a density of 1.28 g/cm³. This compound is sparingly soluble in water and soluble in most organic solvents.
In terms of chemical properties, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is a carboxylic acid derivative of phenylalanine. It has a chiral center at the α-carbon and is therefore a racemic mixture of two enantiomers. This compound is stable under normal conditions but can be hydrolyzed in acidic or basic conditions.
The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid involves several steps. The starting material is phenylalanine, which is first protected at the α-amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is followed by protection at the side chain carboxyl group with a t-Boc (tert-butyloxycarbonyl) group. The t-Boc group is then removed, and the resulting intermediate is coupled with the isobutyl carbamate to form the final product.
The characterization of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is usually done using analytical methods such as NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry. These techniques can confirm the identity, purity, and structural features of the compound.
The analytical methods used for (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid depend on the needs of the researcher. NMR spectroscopy is commonly used to analyze the structure and purity of this compound, as well as the purity of the intermediate compounds used in its synthesis. Other techniques such as HPLC (high-performance liquid chromatography), LC-MS (liquid chromatography-mass spectrometry), and IR spectroscopy can also be used for this purpose.
The biological properties of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid have been studied in various experimental models. This compound has been shown to have moderate antibacterial activity against some strains of bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid a potential candidate for the development of new anti-inflammatory drugs.
There is little available information regarding the toxicity and safety of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid in scientific experiments. However, it is known that this compound can cause skin and eye irritation if it comes into contact with these areas. Therefore, appropriate safety measures should be taken when handling this compound, such as using gloves and protective eyewear.
The main application of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is in chemical synthesis. This compound is widely used as a protecting group for the α-amino group of amino acids during peptide synthesis. It is also used as a building block for the synthesis of larger peptides and proteins.
The current state of research on (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is focused on its applications in peptide synthesis, as well as its potential as a starting material for the production of new drugs. Researchers are investigating the use of this compound in the development of new anti-inflammatory drugs, as well as its potential in other areas of medicine such as cancer treatment.
The potential implications of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid in various fields of research and industry are significant. This compound has applications in the production of new drugs, particularly those targeting inflammation and cancer. It is also important for the synthesis of peptides and proteins, which have a wide range of applications in biotechnology and medicine.
One of the limitations of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is its limited solubility in water. This can make it difficult to use in some applications, particularly those requiring water-soluble peptides.
for research on (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid include the development of new methods for its synthesis and purification, as well as the investigation of its potential as a starting material for the production of new drugs. Researchers are also exploring the use of this compound in the development of new materials, such as polymers and hydrogels, for various applications such as drug delivery and tissue engineering.

XLogP3

2.2

Sequence

F

Wikipedia

N-(tert-Butoxycarbonyl)-L-(beta-~13~C)phenylalanine

Dates

Modify: 2023-08-16

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